A Technical Guide to the Spectroscopic Characterization of 1-Indanone Oxime
A Technical Guide to the Spectroscopic Characterization of 1-Indanone Oxime
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 1-indanone oxime, a key intermediate in the synthesis of various biologically active compounds.[1] A detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is presented, offering insights into its structural features. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of 1-indanone and its derivatives.
Introduction: The Significance of 1-Indanone Oxime
1-Indanone and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The conversion of 1-indanone to its oxime is a critical synthetic step, often leading to the production of amines and other functionalized molecules.[2] Accurate and thorough characterization of 1-indanone oxime is paramount to ensure the identity, purity, and stereochemistry of the compound, which are critical parameters in drug discovery and development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, providing a detailed "fingerprint" of the molecule. This guide delves into the theoretical underpinnings and practical interpretation of the spectroscopic data of 1-indanone oxime.
Molecular Structure and Isomerism
1-Indanone oxime (C₉H₉NO, Molecular Weight: 147.17 g/mol ) can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond.[2][3][4] The orientation of the hydroxyl group relative to the indanone ring system defines these isomers and significantly influences their spectroscopic properties.
Caption: Molecular structures of (E)- and (Z)-1-indanone oxime.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 1-indanone oxime, both ¹H and ¹³C NMR provide diagnostic signals that allow for unambiguous identification and differentiation of the (E) and (Z) isomers.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra of 1-indanone oxime is outlined below:
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Sample Preparation: Dissolve approximately 5-10 mg of the 1-indanone oxime sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
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¹H NMR Acquisition:
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Acquire the spectrum at room temperature.
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Use a standard pulse sequence (e.g., zg30).
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Set a spectral width of approximately 12-15 ppm.
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Employ a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
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Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
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¹³C NMR Acquisition:
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Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
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Set a spectral width of approximately 220-240 ppm.
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A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
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Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
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¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of 1-indanone oxime typically displays signals for the aromatic protons, the two methylene groups of the five-membered ring, and the hydroxyl proton of the oxime. The chemical shift of the hydroxyl proton is a key diagnostic feature and is often observed as a broad singlet that is exchangeable with D₂O.[5]
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for (E)- and (Z)-1-Indanone Oxime in CDCl₃. [6]
| Proton Assignment | (E)-Isomer | (Z)-Isomer | Multiplicity |
| -OH | 8.79 | 8.35 | br s |
| Aromatic-H | 7.67 | 8.43 | d |
| Aromatic-H | 7.22-7.36 | 7.25-7.39 | m |
| -CH₂- (Position 2) | 2.96-3.00 | 2.83-2.87 | m |
| -CH₂- (Position 3) | 3.05-3.08 | 3.05-3.09 | m |
br s = broad singlet, d = doublet, m = multiplet
The downfield shift of the aromatic proton ortho to the C=N group in the (Z)-isomer (8.43 ppm) compared to the (E)-isomer (7.67 ppm) is a significant distinguishing feature, arising from the anisotropic effect of the nearby hydroxyl group.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shift of the C=N carbon is particularly diagnostic.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for (E)- and (Z)-1-Indanone Oxime in CDCl₃. [6]
| Carbon Assignment | (E)-Isomer | (Z)-Isomer |
| C=N-OH | 164.26 | 160.74 |
| Quaternary Aromatic C | 148.63, 136.16 | 149.60, 133.87 |
| Aromatic CH | 130.63, 127.22, 125.83, 121.76 | 131.24, 129.80, 127.02, 125.70 |
| -CH₂- (Position 2) | 26.13 | 28.88 |
| -CH₂- (Position 3) | 28.73 | 29.08 |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 1-indanone oxime is characterized by the presence of key absorption bands corresponding to the O-H, C=N, and C-H bonds.
Experimental Protocol: IR Data Acquisition
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Sample Preparation: The spectrum can be acquired using a neat solid sample with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
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Data Acquisition:
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Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).
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Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
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Acquire a background spectrum of the empty sample compartment or the KBr matrix, which is then automatically subtracted from the sample spectrum.
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IR Spectral Data and Interpretation
The characteristic IR absorption bands for oximes include a broad O-H stretching vibration and a C=N stretching vibration.[5]
Table 3: Key IR Absorption Bands (cm⁻¹) for 1-Indanone Oxime. [6]
| Vibrational Mode | (E)-Isomer | (Z)-Isomer | Intensity |
| O-H stretch | 3178 | 3200 | Broad, Medium |
| Aromatic C-H stretch | 3063 | 3075 | Medium |
| Aliphatic C-H stretch | 2850 | 2884 | Medium |
| C=N stretch | 1655 | 1662 | Medium |
| C=C stretch (aromatic) | 1480, 1456 | 1462, 1442 | Medium-Strong |
The broadness of the O-H stretch is indicative of hydrogen bonding, which is expected for oximes in the solid state.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.
Experimental Protocol: MS Data Acquisition
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Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic separation technique such as Gas Chromatography (GC-MS).
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Ionization: Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.
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Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole or a time-of-flight (TOF) analyzer.
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Data Acquisition: The mass spectrum is recorded as a plot of relative ion abundance versus the mass-to-charge ratio (m/z).
Predicted Mass Spectrum and Fragmentation
A key fragmentation pathway for oximes is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the oxime nitrogen followed by cleavage of the beta-bond.
Caption: Proposed mass spectrometry fragmentation pathway for 1-indanone oxime.
Predicted Fragmentation Pattern:
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m/z 147 (M⁺): The molecular ion.
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m/z 130: Loss of a hydroxyl radical (·OH).
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m/z 129: Loss of a water molecule (H₂O).
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m/z 117: Loss of a nitric oxide radical (·NO).
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m/z 91: A common fragment in aromatic compounds, corresponding to the stable tropylium ion.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the characterization of 1-indanone oxime. The distinct NMR signals for the (E) and (Z) isomers allow for their unambiguous assignment, while IR spectroscopy confirms the presence of the key oxime functional group. The predicted mass spectral fragmentation pattern offers further structural confirmation. This guide serves as an authoritative reference for scientists, enabling confident identification and quality assessment of 1-indanone oxime in research and development settings.
References
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MDPI. (n.d.). Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. Retrieved from [Link]
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PubMed Central. (n.d.). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Retrieved from [Link]
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Organic Syntheses. (n.d.). Note 4. Retrieved from [Link]
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Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 1-indanone oxime. Retrieved from [Link]
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Wikipedia. (n.d.). 1-Indanone. Retrieved from [Link]
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SciELO. (n.d.). 1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme. Retrieved from [Link]
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ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
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ResearchGate. (n.d.). IR absorbance of oxime, showing characteristic bands: 3418 cm −1 (O-H.... Retrieved from [Link]
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Molbase. (n.d.). 3349-60-8 1-INDANONE OXIME C9H9NO, Formula,NMR,Boiling Point,Density,Flash Point. Retrieved from [Link]
